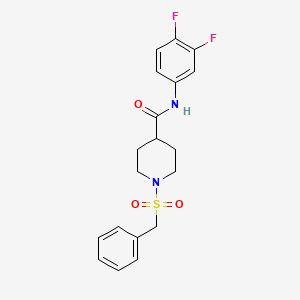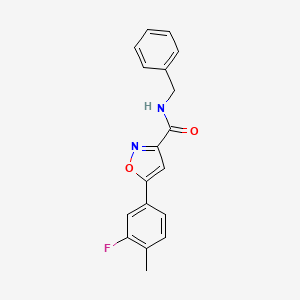![molecular formula C22H25ClN2O2S B14983267 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14983267.png)
5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with chlorine, methyl groups, and a piperidinyl-thiophenyl-ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Chlorination and Methylation: Introduction of chlorine and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.
Side Chain Attachment: The piperidinyl-thiophenyl-ethyl side chain can be introduced through nucleophilic substitution reactions, using suitable piperidine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the piperidinyl-thiophenyl-ethyl side chain.
3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chlorine substitution.
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The uniqueness of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H25ClN2O2S |
|---|---|
Molekulargewicht |
417.0 g/mol |
IUPAC-Name |
5-chloro-3,6-dimethyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2S/c1-14-11-19-16(12-17(14)23)15(2)21(27-19)22(26)24-13-18(20-7-6-10-28-20)25-8-4-3-5-9-25/h6-7,10-12,18H,3-5,8-9,13H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
ZEOMDWSAHNAJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B14983189.png)

![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983202.png)

![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983218.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983227.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B14983241.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983247.png)
![3-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983248.png)
![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14983269.png)

![4-(3-hydroxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14983275.png)
![1-(2-bromoprop-2-en-1-yl)-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B14983280.png)
